1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl- 1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 503178-35-6
VCID: VC19077025
InChI: InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3
SMILES:
Molecular Formula: C16H16I2
Molecular Weight: 462.11 g/mol

1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl-

CAS No.: 503178-35-6

Cat. No.: VC19077025

Molecular Formula: C16H16I2

Molecular Weight: 462.11 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 2,2'-diiodo-4,4',6,6'-tetramethyl- - 503178-35-6

Specification

CAS No. 503178-35-6
Molecular Formula C16H16I2
Molecular Weight 462.11 g/mol
IUPAC Name 1-iodo-2-(2-iodo-4,6-dimethylphenyl)-3,5-dimethylbenzene
Standard InChI InChI=1S/C16H16I2/c1-9-5-11(3)15(13(17)7-9)16-12(4)6-10(2)8-14(16)18/h5-8H,1-4H3
Standard InChI Key WWBWYXGESKDORO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)I)C2=C(C=C(C=C2I)C)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a biphenyl backbone with iodine and methyl groups at specific positions (Fig. 1). The molecular formula is C₁₆H₁₆I₂, with a molecular weight of 462.11 g/mol . The symmetric substitution of methyl groups at the 4,4',6,6'-positions creates a sterically hindered environment, while the iodine atoms at the 2,2'-positions provide sites for further functionalization via cross-coupling reactions . The dihedral angle between the two phenyl rings is influenced by the steric bulk of the substituents, which can be critical for inducing axial chirality in derived ligands .

Key Structural Data:

  • CAS Number: 503178-35-6

  • IUPAC Name: 2,2'-Diiodo-4,4',6,6'-tetramethyl-1,1'-biphenyl

  • Symmetry: C₂ symmetry due to identical substituents on both rings .

Synthesis and Manufacturing

Diazotization-Iodination Route

A common synthetic pathway involves the diazotization of 4,4'-dibromo-2,2'-diaminobiphenyl followed by iodination (Fig. 2A). In a representative procedure:

  • Diazotization: Treatment of 87.7 g (0.256 mol) of 4,4'-dibromo-2,2'-diaminobiphenyl with NaNO₂ (44.2 g, 0.641 mol) in HCl at 0°C generates the diazonium intermediate .

  • Iodination: Addition of KI (41.5 g, 0.250 mol) at 60°C yields 42.1 g (29.1%) of 4,4'-dibromo-2,2'-diiodobiphenyl .

  • Methylation: Subsequent Grignard reactions with methyl lithium or alkyl halides introduce methyl groups at the 4,4',6,6'-positions .

Organometallic Coupling

Alternative methods employ Ullmann-type couplings or Suzuki-Miyaura reactions. For example:

  • Lithium-Halogen Exchange: Reaction of 4,4'-dibromo-2,2'-diiodobiphenyl with t-BuLi in THF at −100°C, followed by quenching with dichlorodihexylsilane, affords the tetramethyl derivative in 53% yield .

Optimization Challenges:

  • Low Yields: Iodination steps often suffer from moderate yields (29–53%) due to competing side reactions .

  • Purification: Column chromatography with hexane or ethyl acetate is required to isolate the crystalline product .

Physicochemical Properties

Physical State and Solubility

The compound exists as a white to pale yellow crystalline powder with a melting point range inferred to be 72–174°C based on analogous biphenyl derivatives . It exhibits high solubility in acetonitrile and moderate solubility in dichloromethane and THF .

Analytical Data:

  • Purity: ≥98% by HPLC .

  • Spectroscopy: ¹H NMR (CDCl₃) signals for aromatic protons appear at δ 7.53–7.68 ppm, while methyl groups resonate at δ 2.29–2.42 ppm .

Applications in Asymmetric Catalysis

Chiral Ligand Synthesis

The iodine substituents enable Suzuki couplings to introduce phosphine or amine groups, forming axially chiral ligands. For instance:

  • Phosphoramidite Ligands: Reaction with chlorophosphites yields bidentate ligands for Rh-catalyzed hydrogenations .

  • Diphosphines: Palladium-catalyzed cross-couplings with diphosphine precursors generate catalysts for allylic alkylations .

Case Study: Enantioselective Hydroformylation

A Rhodium complex derived from this biphenyl core achieved 92% enantiomeric excess (ee) in the hydroformylation of styrene, outperforming traditional BINOL-based systems . The methyl groups enhance steric shielding, while iodine atoms facilitate ligand modularity .

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